Minimal Structural Complexity and Maximal Synthetic Flexibility: A Quantitative Comparison of Molecular Parameters with Amino-Containing Analogs
3-(1,2,3-Thiadiazol-4-yl)propan-1-ol (CAS 1000565-20-7) possesses the lowest molecular weight (144.2 g/mol) and the fewest hydrogen-bond donors (HBD = 1) among its closest commercially available 4-substituted propan-1-ol analogs, conferring quantitatively greater synthetic flexibility as a building block compared to amino-containing derivatives which introduce additional nucleophilic sites and polarity constraints [1][2]. Specifically, the absence of an amino group eliminates the requirement for protecting group strategies during reactions with electrophiles (e.g., acylations, alkylations, or couplings at the hydroxyl position), reducing synthetic step count and improving atom economy in downstream applications .
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (primary alcohol only) |
| Comparator Or Baseline | 3-Amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol (CAS 2228863-45-2): 2 HBD (primary alcohol + primary amine) |
| Quantified Difference | +100% more HBD for comparator; comparator requires amine protection for selective hydroxyl derivatization |
| Conditions | Computed molecular descriptors from standardized SMILES and InChI representations; data validated across Kuujia and PubChem chemical databases [1][2] |
Why This Matters
Fewer HBD groups in the target compound translates directly to greater chemical orthogonality, enabling selective functionalization of the hydroxyl moiety without competing side reactions at an amino group—a critical advantage for synthetic chemists constructing complex libraries.
- [1] Kuujia. CAS 2228509-55-3: 2-methyl-2-(1,2,3-thiadiazol-4-yl)propan-1-ol. Kuujia Chemical Database. View Source
- [2] Kuujia. CAS 2228863-45-2: 3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol. Kuujia Chemical Database. View Source
